molecular formula C23H48N2O2 B12545768 N-(2-Hydroxyethyl)-N'-(3,7,11,15-tetramethylhexadecyl)urea CAS No. 672284-99-0

N-(2-Hydroxyethyl)-N'-(3,7,11,15-tetramethylhexadecyl)urea

Cat. No.: B12545768
CAS No.: 672284-99-0
M. Wt: 384.6 g/mol
InChI Key: GNUFCFGLWAGZJH-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a hydroxyethyl group and a long alkyl chain with multiple methyl substitutions. It is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea typically involves the reaction of 3,7,11,15-tetramethylhexadecan-1-amine with 2-chloroethanol in the presence of a base to form the intermediate N-(2-hydroxyethyl)-3,7,11,15-tetramethylhexadecan-1-amine. This intermediate is then reacted with isocyanate to form the final urea derivative. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

In industrial settings, the production of N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the formulation of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea involves its interaction with specific molecular targets. The hydroxyethyl group and the long alkyl chain may facilitate binding to proteins or cell membranes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)carbamate
  • N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)thiourea

Uniqueness

N-(2-Hydroxyethyl)-N’-(3,7,11,15-tetramethylhexadecyl)urea is unique due to its specific combination of a hydroxyethyl group and a long, branched alkyl chain. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications.

Properties

CAS No.

672284-99-0

Molecular Formula

C23H48N2O2

Molecular Weight

384.6 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-(3,7,11,15-tetramethylhexadecyl)urea

InChI

InChI=1S/C23H48N2O2/c1-19(2)9-6-10-20(3)11-7-12-21(4)13-8-14-22(5)15-16-24-23(27)25-17-18-26/h19-22,26H,6-18H2,1-5H3,(H2,24,25,27)

InChI Key

GNUFCFGLWAGZJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCNC(=O)NCCO

Origin of Product

United States

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